molecular formula C4H6O2 B586769 gamma-Butyrolactone-d4 CAS No. 1224441-94-4

gamma-Butyrolactone-d4

Cat. No.: B586769
CAS No.: 1224441-94-4
M. Wt: 90.114
InChI Key: YEJRWHAVMIAJKC-VEPVEJTGSA-N
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Description

Gamma-Butyrolactone-d4: is a deuterated form of gamma-Butyrolactone, where four hydrogen atoms are replaced by deuterium. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is primarily used as a solvent and an intermediate in the production of other chemicals. The deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst such as copper or zinc at elevated temperatures. The reaction produces gamma-Butyrolactone, which can then be deuterated.

    Ring-Closing of Hydroxy Acids: Hydroxy acids can undergo intramolecular esterification to form gamma-Butyrolactone. This process can be adapted to produce the deuterated form by using deuterated reagents.

    Synthesis from Tetrahydrofuran: Tetrahydrofuran can be oxidized to produce gamma-Butyrolactone. The deuterated form can be synthesized by using deuterated oxidizing agents.

Industrial Production Methods: The industrial production of gamma-Butyrolactone-d4 typically involves the dehydrogenation of deuterated 1,4-butanediol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Gamma-Butyrolactone-d4 can be oxidized to produce deuterated succinic acid.

    Reduction: It can be reduced to produce deuterated 1,4-butanediol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Deuterated succinic acid.

    Reduction: Deuterated 1,4-butanediol.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Gamma-Butyrolactone-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of molecules.

    Biology: It is used in metabolic studies to trace the pathways of gamma-Butyrolactone in biological systems.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: It is used as an intermediate in the synthesis of various deuterated compounds used in research and development.

Mechanism of Action

Gamma-Butyrolactone-d4 exerts its effects primarily through its role as a solvent and intermediate. In biological systems, it is rapidly converted to gamma-hydroxybutyric acid, which acts as a central nervous system depressant. The deuterated form allows for detailed studies of these pathways using NMR spectroscopy.

Comparison with Similar Compounds

    Gamma-Butyrolactone: The non-deuterated form, which is widely used as a solvent and intermediate.

    Gamma-Hydroxybutyric Acid: A metabolite of gamma-Butyrolactone with central nervous system depressant effects.

    Tetrahydrofuran: A related compound used as a solvent in organic synthesis.

Uniqueness: Gamma-Butyrolactone-d4 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic studies

Properties

IUPAC Name

4,4,5,5-tetradeuteriooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRWHAVMIAJKC-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)OC1([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
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Synthesis routes and methods II

Procedure details

A solution of 2-benzoylpyrrole (II, 20.0 g, 117 mmoles) in 50 mL of anhydrous tetrahydrofuran was added dropwise to a nitrogen blanketed stirred suspension of sodium hydride (129 mmoles) in 300 mL of anhydrous tetrahydrofuran over the course of 30 minutes. The reaction mixture was stirred under a nitrogen atmosphere for 1 hour after which gas evolution had ceased. The tetrahydrofuran was then evaporated under reduced pressure to leave the 1-sodio-2-benzoylpyrrole as a yellow solid gamma-Butyrolactone (11.0 g, 128 mmoles) was added to the solid and this mixture was protected from moisture with a calcium sulfate drying tube and heated to 135° C. for 5 hours. After being cooled to room temperature, the resulting solid was dissolved in 1% aqueous sodium hydroxide (500 mL) and extracted with ethyl ether (2×300 mL). The aqueous phase was then acidified to pH 2 by dropwise addition of concentrated hydrochloric acid with vigorous stirring. The acidified aqueous solution was extracted with two portions of ethyl acetate (350 mL, 150 mL) and the combined ethyl acetate extracts were dried over anhydrous sodium sulfate and evaporated under reduced pressure to give 4-(2-benzoylpyrrol-1-yl)butyric acid (III, 27.61 g, 92%). 1H NMR (CDCl3): delta 2.18 (m, 2H), 2.40 (t, J=7 Hz), 4.48 (t, J=7 Hz, 2H), 6.17 (m, 1H), 6.75 (m, 1H); 6.99 (m, 1H), 7.41-7.55 (complex m, 3H), 7.77 (m, 2H). This acid was of sufficient purity to proceed with the esterification step without further purification.
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Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 1 10 mL/h of 2,3-dihydrofuran and 8 mL/h of water were passed at 220° C. in a stream of carrier gas comprising 13 L/h of hydrogen over 47 g of the rhenium-on-activated charcoal catalyst described in Example 5 (reactor volume: 100 mL). At a conversion of 99.5%, γ-butyrolactone was formed with a selectivity of 98% (tetrahydrofuran: 0.3%; 4-hydroxybutyraldehyde: 0.5%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods V

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Butyrolactone-d4
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gamma-Butyrolactone-d4
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Reactant of Route 4
gamma-Butyrolactone-d4
Reactant of Route 5
gamma-Butyrolactone-d4
Reactant of Route 6
gamma-Butyrolactone-d4

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